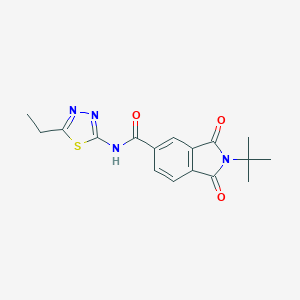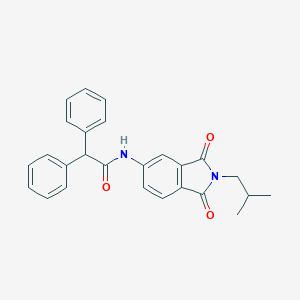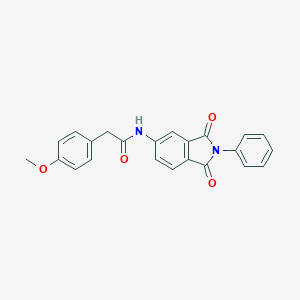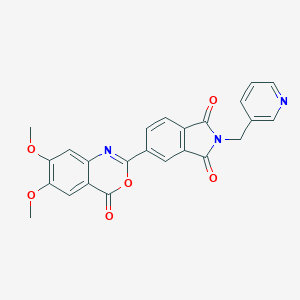
2-(4-Nitro-2-pyridinyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitro-2-pyridinyl)isoindole-1,3-dione is a heterocyclic compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it an attractive candidate for various applications, including as a fluorescent probe, a ligand for metal ions, and as a potential drug candidate.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : Palladium-catalyzed aminocarbonylation of o-halobenzoates can produce 2-substituted isoindole-1,3-diones, tolerating a variety of functional groups including nitro groups (Worlikar & Larock, 2008).
- Efficient and Easy Synthesis : An efficient synthesis method for compounds like 2-(4-Nitro-2-pyridinyl)isoindole-1,3-dione has been developed, involving N-hydroxymethylphthalimide and arylamines (Sena et al., 2007).
Applications in Medicinal Chemistry and Pharmacology
- Antimicrobial Activities : Novel azaimidoxy compounds, including derivatives of isoindole-1,3-dione, have been synthesized and screened for antimicrobial activities, suggesting potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
- Potential in TNF-alpha Production : Some phenylphthalimides (derivatives of 1H-isoindole-1,3-diones) have been found to enhance tumor necrosis factor alpha (TNF-alpha) production, which might have therapeutic implications (Shibata et al., 1996).
Material Science and Chemistry
- Crystal Structure Analysis : Studies on the crystal structure of isoindoline-1,3-dione derivatives have been conducted to understand their molecular and crystal structures better (Prathap et al., 2017).
- Luminescence Studies : Research into the luminescence properties of compounds like benzo[de]isoquinoline-1,3-dione has been conducted, with potential applications in monitoring oxygen exposure (Shritz et al., 2015).
Antiviral Research
- Antiviral Properties : Some benzo[de]isoquinoline-diones have shown inhibition of viral replication, indicating potential antiviral properties (GARCIA-GANCEDO et al., 1979).
Green Chemistry
- Green Synthesis Approaches : Research has been conducted on solvent-free synthesis methods for derivatives of isoindole-1,3-dione, emphasizing environmentally friendly chemical processes (Ahamed, Ali, & Ahmed, 2021).
Propiedades
Nombre del producto |
2-(4-Nitro-2-pyridinyl)isoindole-1,3-dione |
|---|---|
Fórmula molecular |
C13H7N3O4 |
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
2-(4-nitropyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H7N3O4/c17-12-9-3-1-2-4-10(9)13(18)15(12)11-7-8(16(19)20)5-6-14-11/h1-7H |
Clave InChI |
DJRIHOHHHKLNRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)[N+](=O)[O-] |
Solubilidad |
29.2 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)

![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)
![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)

![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)
![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)
![2-(phenylsulfanyl)-N-(5-{[(phenylsulfanyl)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303102.png)

![2-(3,4-dimethylphenoxy)-N-(6-{[(3,4-dimethylphenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B303108.png)

![2-[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303112.png)